molecular formula C21H23NO4 B1591251 (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methyl(113C)pentanoic acid CAS No. 202114-53-2

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methyl(113C)pentanoic acid

Cat. No. B1591251
M. Wt: 354.4 g/mol
InChI Key: CBPJQFCAFFNICX-CHPITSPMSA-N
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Description

The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It has a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for the amino group .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a fluorene moiety attached to a pentanoic acid chain via a methoxycarbonylamino linker .


Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group can be removed under mildly basic conditions, which allows for the coupling of the amino acid to the growing peptide chain .


Physical And Chemical Properties Analysis

Based on its structure, we can infer that it’s likely to be a solid at room temperature. Its exact melting point, boiling point, and other physical and chemical properties would need to be determined experimentally .

Scientific Research Applications

Application 1: Synthesis of Peptides

  • Summary of the Application : Fmoc amino acid azides, which can be synthesized from the corresponding protected amino acid and sodium azide (NaN3), are useful as coupling agents in peptide synthesis .
  • Methods of Application : The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
  • Results or Outcomes : The Fmoc amino acid azides are isolated as crystalline solids. They are stable at room temperature, with a long shelf-life, as well as in aqueous washing operations .

Application 2: Synthesis of 9-Fluorenones

  • Methods of Application : The synthesis of 9-fluorenones from 9H-fluorenes is achieved by air oxidation under ambient conditions in the presence of KOH in THF .
  • Results or Outcomes : The method results in 9-fluorenones substituted with nitro, halogen, or alkyl groups, obtained in high yield and purity .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety measures should be taken when handling and storing this compound .

Future Directions

The use of Fmoc-protected amino acids in peptide synthesis is a well-established field. Future research may focus on improving the efficiency of these syntheses or developing new protecting groups that offer advantages over the Fmoc group .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methyl(113C)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1/i20+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPJQFCAFFNICX-CHPITSPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]([13C](=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583864
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(1-~13~C)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Leu-OH-1-13C

CAS RN

202114-53-2
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(1-~13~C)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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